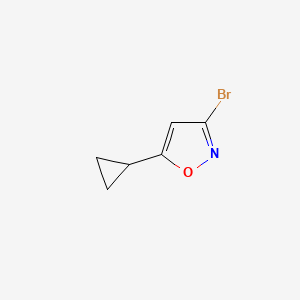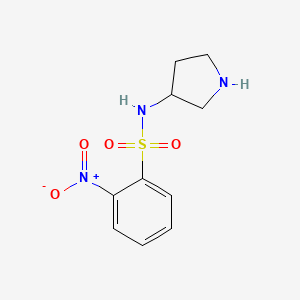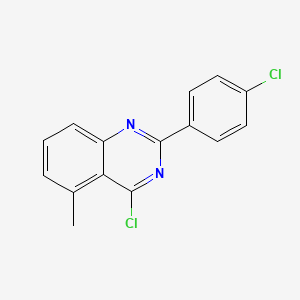
3-Bromo-5-ciclopropilisoxazol
Descripción general
Descripción
3-Bromo-5-cyclopropylisoxazole is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-5-cyclopropylisoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-5-cyclopropylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-cyclopropylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Potencial Anticancerígeno
3-Bromo-5-ciclopropilisoxazol ha sido explorado por su potencial en el tratamiento del cáncer. Los anillos isoxazol, que forman parte de la estructura de este compuesto, son conocidos por exhibir propiedades anticancerígenas . Las investigaciones indican que los derivados del isoxazol pueden actuar como inhibidores de varios objetivos biológicos relacionados con el cáncer, incluido HDAC, que son cruciales en la regulación de la expresión genética y pueden afectar el crecimiento de las células cancerosas .
Agricultura: Desarrollo de Pesticidas
En la agricultura, la parte isoxazol se utiliza en el desarrollo de pesticidas. La versatilidad estructural del isoxazol permite la creación de compuestos que pueden atacar una amplia gama de plagas agrícolas. La capacidad de diseñar rutas sintéticas sin metales para los isoxazoles, incluido el this compound, reduce el impacto ambiental y mejora la sostenibilidad en las prácticas agrícolas .
Ciencia de Materiales: Síntesis de Materiales Avanzados
Las posibles aplicaciones del compuesto en la ciencia de los materiales derivan de sus propiedades estructurales. Como bloque de construcción, this compound puede contribuir a la síntesis de materiales avanzados, posiblemente mejorando su estabilidad térmica o sus propiedades electrónicas. Su papel en el desarrollo de polímeros o recubrimientos podría ser significativo, aunque no hay estudios específicos sobre este compuesto en la ciencia de los materiales disponibles fácilmente .
Ciencia Ambiental: Síntesis Ecológica
La síntesis ecológica de isoxazoles, incluido el this compound, es de interés en la ciencia ambiental. El desarrollo de rutas sintéticas sin metales minimiza los residuos tóxicos y la contaminación ambiental, lo que se alinea con los objetivos de la química verde .
Bioquímica: Inhibición Enzimática
Los derivados de isoxazol se han estudiado por su papel en la inhibición enzimática. Por ejemplo, los derivados de 3-Bromo-isoxazolina, que comparten una estructura central similar con this compound, han demostrado inhibir la actividad enzimática de GAPDH en las células cancerosas, desencadenando la autofagia y la muerte celular apoptótica . Esto sugiere posibles aplicaciones bioquímicas para this compound en el estudio de procesos relacionados con las enzimas.
Farmacología: Descubrimiento de Fármacos
En farmacología, this compound podría utilizarse en el descubrimiento y desarrollo de nuevos fármacos. El anillo isoxazol es una característica común en muchos fármacos debido a sus actividades farmacológicas, como los efectos anticancerígenos, antioxidantes y antimicrobianos . Este compuesto podría servir como precursor o andamiaje en la síntesis de agentes farmacológicamente activos.
Química Analítica: Desarrollo de Métodos
La química analítica puede beneficiarse del this compound en el desarrollo de nuevos métodos analíticos. Su estructura y propiedades bien definidas pueden ayudar en la calibración de instrumentos y el establecimiento de protocolos analíticos, aunque las referencias directas a tales aplicaciones son limitadas .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-cyclopropylisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial in glycolysis. 3-Bromo-5-cyclopropylisoxazole inhibits GAPDH activity, leading to a reduction in glycolytic flux and triggering autophagy and apoptotic cell death in certain cancer cells . Additionally, this compound has been observed to interact with other biomolecules involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 3-Bromo-5-cyclopropylisoxazole on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC) cells, this compound induces autophagy and apoptosis by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to reduced ATP production and increased oxidative stress. Furthermore, 3-Bromo-5-cyclopropylisoxazole has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, 3-Bromo-5-cyclopropylisoxazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . This inhibition leads to a cascade of cellular events, including reduced ATP production, increased oxidative stress, and activation of autophagy and apoptosis. Additionally, 3-Bromo-5-cyclopropylisoxazole may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-cyclopropylisoxazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3-Bromo-5-cyclopropylisoxazole remains stable under specific conditions, maintaining its inhibitory effects on GAPDH and other biomolecules . Prolonged exposure to this compound may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions for consistent results.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-cyclopropylisoxazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits GAPDH activity and induces autophagy and apoptosis in cancer cells . Higher doses may result in toxic or adverse effects, including increased oxidative stress and damage to normal cells. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-Bromo-5-cyclopropylisoxazole is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . By inhibiting GAPDH, the compound disrupts glycolysis, leading to reduced ATP production and altered metabolic flux. This disruption affects various downstream processes, including the synthesis of metabolic intermediates and the regulation of cellular energy homeostasis. Additionally, 3-Bromo-5-cyclopropylisoxazole may interact with other enzymes and cofactors, further influencing metabolic pathways and metabolite levels.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-cyclopropylisoxazole is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 3-Bromo-5-cyclopropylisoxazole accumulates in specific compartments, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 3-Bromo-5-cyclopropylisoxazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GAPDH and other biomolecules involved in glycolysis . Additionally, 3-Bromo-5-cyclopropylisoxazole may be directed to specific subcellular compartments through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propiedades
IUPAC Name |
3-bromo-5-cyclopropyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMQVQUMVWCNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696025 | |
| Record name | 3-Bromo-5-cyclopropyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-05-6 | |
| Record name | 3-Bromo-5-cyclopropyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-cyclopropyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1501895.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1501901.png)
![3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1501919.png)






![Benzofuran-2-YL-[4-(4-chloro-phenyl)-piperazin-1-YL]-acetic acid](/img/structure/B1501947.png)




